1,3-Bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride
1,3-Bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride
Surfen dihydrochloride is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen.
Brand Name:
Vulcanchem
CAS No.:
5424-37-3
VCID:
VC0544253
InChI:
InChI=1S/C21H20N6O.ClH/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20;/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28);1H
SMILES:
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl.Cl
Molecular Formula:
C21H21ClN6O
Molecular Weight:
408.9 g/mol
1,3-Bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride
CAS No.: 5424-37-3
Cat. No.: VC0544253
Molecular Formula: C21H21ClN6O
Molecular Weight: 408.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Surfen dihydrochloride is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen. |
|---|---|
| CAS No. | 5424-37-3 |
| Molecular Formula | C21H21ClN6O |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 1,3-bis(4-amino-2-methylquinolin-6-yl)urea;hydrochloride |
| Standard InChI | InChI=1S/C21H20N6O.ClH/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20;/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28);1H |
| Standard InChI Key | WKWQKPOJSGLGLI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl.Cl |
| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator